(4Z)-4-{[6-methyl-2-(piperidin-1-yl)quinolin-3-yl]methylidene}-2-sulfanyl-4H-imidazol-5-ol
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Overview
Description
The compound “(5Z)-5-{[6-METHYL-2-(PIPERIDIN-1-YL)QUINOLIN-3-YL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE” is a complex organic molecule that features a quinoline ring system, a piperidine moiety, and an imidazolidinone core. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the quinoline ring, the introduction of the piperidine group, and the construction of the imidazolidinone core. Typical synthetic routes may involve:
Formation of the Quinoline Ring: This can be achieved through methods such as the Skraup synthesis or Friedländer synthesis.
Introduction of the Piperidine Group: This step may involve nucleophilic substitution reactions.
Construction of the Imidazolidinone Core: This can be synthesized through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow chemistry or other scalable techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom or the quinoline ring.
Reduction: Reduction reactions could target the imidazolidinone core or the quinoline ring.
Substitution: Nucleophilic or electrophilic substitution reactions may occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include oxidized or reduced forms of the original compound, or derivatives with substituted groups.
Scientific Research Applications
This compound could have various applications in scientific research:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Possible therapeutic applications, such as antimicrobial or anticancer agents.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. Molecular targets could include enzymes, receptors, or nucleic acids, and pathways involved might be related to cell signaling, metabolism, or gene expression.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds with similar quinoline structures.
Piperidine-Containing Molecules: Other molecules featuring the piperidine ring.
Imidazolidinone Compounds: Molecules with the imidazolidinone core.
Uniqueness
This compound’s uniqueness lies in its specific combination of functional groups and ring systems, which may confer unique biological activities or chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C19H20N4OS |
---|---|
Molecular Weight |
352.5 g/mol |
IUPAC Name |
(5Z)-5-[(6-methyl-2-piperidin-1-ylquinolin-3-yl)methylidene]-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C19H20N4OS/c1-12-5-6-15-13(9-12)10-14(11-16-18(24)22-19(25)21-16)17(20-15)23-7-3-2-4-8-23/h5-6,9-11H,2-4,7-8H2,1H3,(H2,21,22,24,25)/b16-11- |
InChI Key |
HDDWUSSZIIPGAL-WJDWOHSUSA-N |
Isomeric SMILES |
CC1=CC2=CC(=C(N=C2C=C1)N3CCCCC3)/C=C\4/C(=O)NC(=S)N4 |
Canonical SMILES |
CC1=CC2=CC(=C(N=C2C=C1)N3CCCCC3)C=C4C(=O)NC(=S)N4 |
Origin of Product |
United States |
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